molecular formula C16H16N8O4S B14007719 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide CAS No. 52477-29-9

4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide

Cat. No.: B14007719
CAS No.: 52477-29-9
M. Wt: 416.4 g/mol
InChI Key: JEUWXUVCLNYZIZ-UHFFFAOYSA-N
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Description

4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide is a complex organic compound featuring a pyrimidine scaffold. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazinyl groups.

    Reduction: Reduction reactions can target the pyrimidine ring, altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring .

Scientific Research Applications

4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The hydrazinyl group plays a crucial role in binding to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A pyrimidine-based drug used in cancer treatment.

    Methotrexate: Another pyrimidine derivative with anticancer properties.

    Dasatinib: A pyrimidine-based tyrosine kinase inhibitor.

Uniqueness

4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide is unique due to its specific hydrazinyl linkage and sulfonamide group, which confer distinct pharmacological properties. Its ability to inhibit multiple enzymes makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

52477-29-9

Molecular Formula

C16H16N8O4S

Molecular Weight

416.4 g/mol

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H16N8O4S/c1-8-7-12(19-9(2)18-8)24-29(27,28)11-5-3-10(4-6-11)22-23-13-14(17)20-16(26)21-15(13)25/h3-7H,1-2H3,(H,18,19,24)(H4,17,20,21,25,26)

InChI Key

JEUWXUVCLNYZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N

Origin of Product

United States

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